molecular formula C14H8ClF3O2 B3094902 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261439-83-1

5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3094902
CAS No.: 1261439-83-1
M. Wt: 300.66 g/mol
InChI Key: JRTXJSQUORHGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound. It has the empirical formula C9H6ClF3O2 and a molecular weight of 238.59 . This compound is part of a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups is an active area of research . Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Scientific Research Applications

Application in Anticancer Agents and NF-κB Inhibitors

A study by Choi et al. (2016) explored the design and synthesis of analogs related to 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid, focusing on developing novel naphthofuran scaffolds as anticancer agents and inhibitors of NF-κB activity. The research found that certain analogs showed potent cytotoxicity against various cancer cell lines and significant NF-κB inhibitory activity, suggesting potential applications in cancer treatment (Choi et al., 2016).

Applications in Materials Science

Liu et al. (2017) synthesized novel poly(amide-imide)s (PAIs) using monomers that include a structure similar to this compound. These PAIs demonstrated high thermal stability, excellent optical transparency, and low dielectric constants, suggesting applications in materials science, particularly in areas requiring materials with high thermal resistance and specific optical properties (Liu et al., 2017).

Application in Chemical Synthesis

Yu et al. (2015) discussed the synthesis of 5-Chloro-2, 3, 4-trifluorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acid derivatives. This synthesis process indicates the compound's role as an important intermediate in the chemical synthesis of more complex molecules, potentially including pharmaceuticals and other biologically active compounds (Yu et al., 2015).

Application in Agrochemicals

A study by Liu An-chang (2012) explored the synthesis of thifuzamide, an agrochemical fungicide, using a compound structurally related to this compound. This indicates its potential application in the development and production of novel agrochemicals (Liu An-chang, 2012).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

Properties

IUPAC Name

3-chloro-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTXJSQUORHGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691131
Record name 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261439-83-1
Record name 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.